

A Comparative Spectroscopic Guide to Adipic Acid Monoethyl Ester and Its Derivatives

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Compound of Interest

Compound Name: *Adipic acid monoethyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **adipic acid monoethyl ester** and its derivatives, offering valuable data for identification, characterization, and quality control in research and development settings. The following sections present quantitative spectroscopic data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **adipic acid monoethyl ester** and its common derivatives, monomethyl adipate and diethyl adipate. This data is essential for distinguishing between these closely related compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	- OCH ₂ C H ₃ (quartet)	-OCH ₃ (singlet)	- C(O)CH ₂ (triplet)	- CH ₂ C(O) O- (triplet)	- CH ₂ CH ₂ (multiplet)	- OCH ₂ C H ₃ (triplet)	-COOH (singlet)
Adipic Acid Monoethyl Ester	4.12	-	2.36	2.29	1.65	1.25	~11-12
Monomethyl Adipate	-	3.67	2.36	2.30	1.66	-	~11-12
Diethyl Adipate	4.12	-	-	2.28	1.64	1.25	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	- C(O)O H	- C(O)O R	-OCH ₂ -	-OCH ₃	- CH ₂ C(O)OH	- CH ₂ C(O)OR	- CH ₂ CH 2-	-CH ₃
Adipic Acid Monoethyl Ester	~179	173.6	60.3	-	33.9	33.8	24.2, 24.1	14.2
Monomethyl Adipate	~179	174.1	-	51.5	33.9	33.7	24.2, 24.1	-
Diethyl Adipate	-	173.2	60.1	-	-	34.0	24.4	14.2

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C-H Stretch (Alkyl)	C=O Stretch (Ester)	C=O Stretch (Carboxylic Acid)	C-O Stretch (Ester)
Adipic Acid	3300-2500 (broad)	2950-2850	~1735	~1710	~1240, ~1170
Monoethyl Ester					
Monomethyl Adipate	3300-2500 (broad)	2950-2850	~1740	~1710	~1200, ~1170
Diethyl Adipate	-	2980-2870	~1735	-	~1240, ~1170

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-OR] ⁺	[M-COOR] ⁺	Other Key Fragments
Adipic Acid	174	129	101	145 ([M-C ₂ H ₅] ⁺),
Monoethyl Ester				128 ([M-C ₂ H ₅ OH] ⁺)
Monomethyl Adipate	160	129	101	129 ([M-OCH ₃] ⁺), 128 ([M-CH ₃ OH] ⁺)
Diethyl Adipate	202	157	129	173 ([M-C ₂ H ₅] ⁺), 156 ([M-C ₂ H ₅ OH] ⁺)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the ester sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to dissolve the sample completely.
- For quantitative analysis, a known amount of an internal standard can be added.
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0 ppm

 ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 200 ppm
- Reference: CDCl_3 at 77.16 ppm

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid ester sample directly onto the center of the ATR crystal.
- Acquire the sample spectrum.
- After analysis, clean the crystal thoroughly.

Instrument Parameters:

- Spectrometer: FTIR spectrometer with a diamond ATR accessory
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Apodization: Happ-Genzel

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

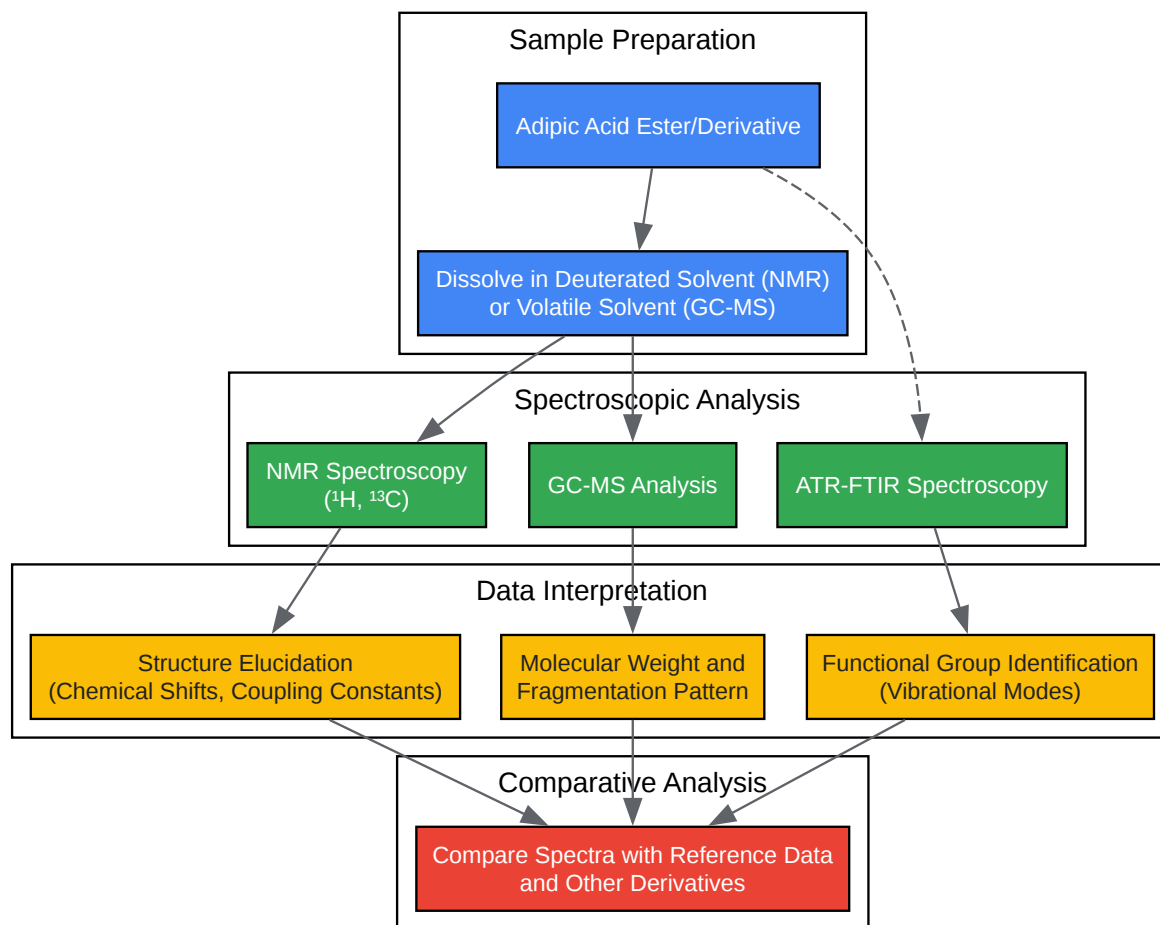
- Prepare a dilute solution of the ester sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- For dicarboxylic acids, derivatization to their more volatile ester or silyl derivatives is often necessary before GC-MS analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Instrumental Conditions:

- Gas Chromatograph:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.[\[1\]](#)
 - Injector Temperature: 250 °C[\[1\]](#)
 - Injection Mode: Splitless[\[1\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C[\[5\]](#)
 - Quadrupole Temperature: 150 °C[\[5\]](#)
 - Scan Range: m/z 40-400

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of **adipic acid monoethyl ester** and its derivatives. This systematic approach ensures thorough characterization of the compounds.



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Spectroscopic Analysis Workflow

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References

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